REACTION_CXSMILES
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C[O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([CH:11]2[CH2:13][CH2:12]2)=O)=[CH:5][CH:4]=1.[NH:14]1[CH:18]=[CH:17][N:16]=[CH:15]1>>[OH:2][C:3]1[CH:4]=[CH:5][C:6]([C:9]2[C:15]3[N:14]([CH:18]=[CH:17][N:16]=3)[CH:12]=[CH:13][CH:11]=2)=[CH:7][CH:8]=1
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Name
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Quantity
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25 g
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Type
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reactant
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Smiles
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COC1=CC=C(C=C1)C(=O)C1CC1
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Name
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Quantity
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50 g
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Type
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reactant
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Smiles
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N1C=NC=C1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Isolation from 200 g of silica gel using 2% methanol/methylene chloride followed by crystallization from methanol
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Name
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Type
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product
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Smiles
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OC1=CC=C(C=C1)C=1C=2N(C=CC1)C=CN2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |